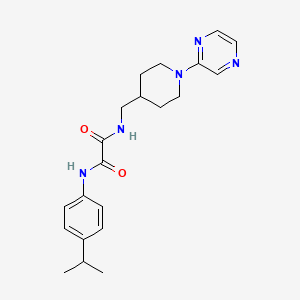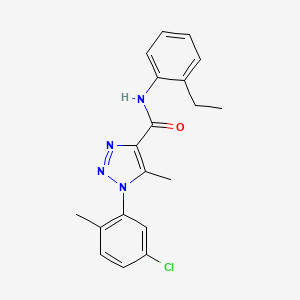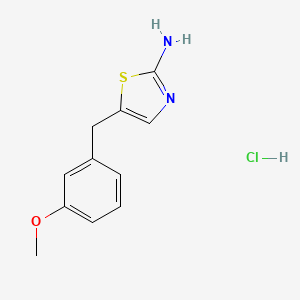
1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as SPP86 and is a member of the piperidine class of compounds. It has been studied for its ability to modulate certain biological pathways and has shown promise as a potential treatment for various diseases.
Scientific Research Applications
1. Inhibitors of Soluble Epoxide Hydrolase
The compound 1-(1,3,5-triazin-yl)piperidine-4-carboxamide, closely related to 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, has been identified as an inhibitor of soluble epoxide hydrolase. This discovery was made using high-throughput screening and encoded library technology. The triazine heterocycle, a key functional group in this compound, is essential for high potency and P450 selectivity. This compound shows potential for investigation in various disease models (Thalji et al., 2013).
2. HIV-1 Reverse Transcriptase Inhibitors
Further investigation into piperidine-4-yl-aminopyrimidines, which includes compounds structurally similar to 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, led to the development of potent inhibitors against wild-type HIV-1 and NNRTI-resistant mutant viruses. N-Phenyl piperidine analogs, such as 28 and 40, were found to be particularly effective in this regard (Tang et al., 2010).
3. Rho Kinase Inhibitor for CNS Disorders
N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a variant of the compound , has been synthesized as a novel Rho kinase inhibitor. This compound is under investigation for the treatment of central nervous system disorders. Its synthesis involved acylation, deprotection, and salt formation, and it demonstrates potential for large-scale production (Wei et al., 2016).
4. CGRP Receptor Antagonist
A compound closely related to 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has been developed as a calcitonin gene-related peptide (CGRP) receptor antagonist. This antagonist has undergone a convergent, stereoselective synthesis and shows promise for treatment in related disorders (Cann et al., 2012).
5. Potential Antipsychotic Agents
Heterocyclic carboxamides, similar to the compound , were evaluated as potential antipsychotic agents. They were tested for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and for their ability to antagonize apomorphine-induced responses in mice. Certain derivatives exhibited potent in vivo activities (Norman et al., 1996).
properties
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c23-31(29,30)19-8-6-18(7-9-19)24-22(28)17-12-14-27(15-13-17)21-11-10-20(25-26-21)16-4-2-1-3-5-16/h1-11,17H,12-15H2,(H,24,28)(H2,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMHKORTPNMNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/no-structure.png)

![4-chloro-2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2435234.png)
![N-(2,4-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2435236.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2435238.png)
![1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2435241.png)

![N-(3-hydroxypropyl)-4-({[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}methyl)benzamide](/img/structure/B2435244.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2435248.png)
![(E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2435249.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2435254.png)